3,5-Dichloro-4-nitropyridine
Overview
Description
3,5-Dichloro-4-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,5-Dichloro-4-nitropyridine, they offer insights into the properties and reactions of structurally related nitropyridines and their derivatives.
Synthesis Analysis
The synthesis of nitropyridines can be achieved through various methods. One approach involves the reaction of pyridine or substituted pyridines with N2O5 in an organic solvent to yield the N-nitropyridinium ion, which can then be converted to nitropyridines such as 3-nitropyridine with good yields . Another method includes the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation steps . These methods highlight the versatility of nitropyridines' synthesis, which may be applicable to the synthesis of 3,5-Dichloro-4-nitropyridine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of nitropyridines. For example, the structure of a solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing a short N⋯H⋯O hydrogen bridge . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit . These studies provide a foundation for understanding the molecular structure of 3,5-Dichloro-4-nitropyridine.
Chemical Reactions Analysis
Nitropyridines undergo a variety of chemical reactions. For instance, 3-nitropyridine and its derivatives can react with chloroform and other chlorinated compounds under vicarious nucleophilic substitution conditions, leading to substitution in positions ortho or para to the nitro group . Additionally, 5,6-dichloro-3-nitropyrazinamine, a related compound, has been shown to participate in nucleophilic displacement, acetylation, and the formation of condensed ring systems . These reactions are indicative of the potential reactivity of 3,5-Dichloro-4-nitropyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines can be explored through spectroscopic and theoretical methods. Spectroscopic analysis, such as IR, NMR, and UV-vis absorption, provides information on the structural features and optical properties of these compounds . Density functional theory (DFT) analysis offers insights into the molecular geometry, electronic properties, and NLO behavior of nitropyridines, as demonstrated for 2-amino-5-chloro-3-nitropyridine . These analyses are crucial for understanding the properties of 3,5-Dichloro-4-nitropyridine and predicting its behavior in various applications.
Scientific Research Applications
Nucleophilic Substitutions and Synthesis
- Nucleophilic Substitutions : 3-Nitropyridine derivatives, including 3,5-Dichloro-4-nitropyridine, undergo nucleophilic substitutions, contributing to a variety of organic synthesis processes. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines reacted with chloroform and other agents under vicarious nucleophilic substitution conditions. This led to substitutions in ortho or para positions to the nitro group, yielding products with varying yields and regioselectivity (Andreassen et al., 2004).
Structural Analysis and Molecular Stability
- Structural Properties : Studies have explored the conformational stability and molecular structure of nitropyridine derivatives. For example, 3,5-difluoro-4-nitropyridine N-oxide, a related compound, displayed a twisted molecular structure around the C-NO2 bond. This demonstrates the complex geometric arrangements possible in these types of molecules (Batsanov, 2000).
Vibrational and Spectroscopic Studies
- Vibrational and Spectral Analyses : Vibrational spectroscopy and density functional theory have been used to analyze similar compounds, such as 2-hydroxy-4-methyl-3-nitropyridine. These studies provide insights into the molecular stability, bond strength, and electronic properties of nitropyridine derivatives, crucial for understanding their chemical reactivity and potential applications (Balachandran et al., 2012).
Synthesis of Derivatives and Anticancer Research
- Synthesis of Derivatives : The synthesis of various derivatives of nitropyridines, including those related to 3,5-Dichloro-4-nitropyridine, has implications in medicinal chemistry. For example, the hydrolysis and catalytic hydrogenation of chloro and nitro groups in similar compounds have led to the synthesis of potential anticancer agents (Temple et al., 1983).
Kinetic Studies
- Kinetic Reactions : Kinetic studies of chloro-nitropyridines provide valuable information about the reactivity and substitution patterns of these compounds. Such insights are essential for the development of efficient synthetic routes and for understanding the chemical behavior of nitropyridines (Hamed, 1997).
Photochemical Reduction Studies
- Photochemical Reduction : Research into the photochemical reduction of nitropyridines, including those structurally related to 3,5-Dichloro-4-nitropyridine, has been conducted to understand their behavior under different conditions. This research has implications for developing new materials and chemical processes (Hashimoto et al., 1971).
Safety And Hazards
3,5-Dichloro-4-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHZSXAYXXCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406209 | |
Record name | 3,5-dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-nitropyridine | |
CAS RN |
433294-98-5 | |
Record name | 3,5-dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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